molecular formula C15H20N2O3 B574678 Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate CAS No. 189070-00-6

Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate

Cat. No.: B574678
CAS No.: 189070-00-6
M. Wt: 276.336
InChI Key: NHAHPKYHURIBTP-UHFFFAOYSA-N
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Description

Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate is an organic compound that features a piperidine ring, a benzoate ester, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate typically involves the following steps:

    Formation of Piperidine-3-carbonyl Chloride: Piperidine is reacted with thionyl chloride to form piperidine-3-carbonyl chloride.

    Amide Formation: The piperidine-3-carbonyl chloride is then reacted with 4-aminobenzoic acid to form 4-[(piperidine-3-carbonyl)amino]benzoic acid.

    Esterification: Finally, the 4-[(piperidine-3-carbonyl)amino]benzoic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Piperidinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: 4-[(piperidine-3-carbonyl)amino]benzoic acid.

Scientific Research Applications

Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ester and amide functionalities allow for further chemical modifications, enabling the design of derivatives with enhanced biological activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Ethyl 4-aminobenzoate: An ester of 4-aminobenzoic acid.

    Piperidinone: An oxidized form of piperidine.

Uniqueness

Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate is unique due to its combination of a piperidine ring, an amide linkage, and a benzoate ester. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

ethyl 4-(piperidine-3-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-15(19)11-5-7-13(8-6-11)17-14(18)12-4-3-9-16-10-12/h5-8,12,16H,2-4,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAHPKYHURIBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702285
Record name Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189070-00-6
Record name Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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